7-Ethylnaphthalen-1-amine

Chemical Structure Unique Identifier Procurement Accuracy

7-Ethylnaphthalen-1-amine (CAS 837428-55-4) is a unique aromatic amine building block with a 7-ethyl substituent that imparts distinct steric and electronic properties. This positional isomer directs electrophilic substitution to specific ring positions, enabling synthesis of isomers inaccessible with unsubstituted 1-naphthylamine. Ideal for dye intermediates, HIV integrase inhibitor analogs, and continuous-flow chemistry. Choose this precise regioisomer to control reaction kinetics and downstream performance—avoid invalid substitutions with 2- or 4-ethyl isomers.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 837428-55-4
Cat. No. B12869176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethylnaphthalen-1-amine
CAS837428-55-4
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=CC=C2N)C=C1
InChIInChI=1S/C12H13N/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h3-8H,2,13H2,1H3
InChIKeyVUYSHCQRYLSCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethylnaphthalen-1-amine (CAS 837428-55-4) Technical Overview for Scientific Procurement


7-Ethylnaphthalen-1-amine (CAS 837428-55-4) is an aromatic amine featuring a naphthalene backbone with an amino group at the 1-position and an ethyl substituent at the 7-position, with a molecular formula of C12H13N and molecular weight of 171.24 g/mol . This substitution pattern confers distinct electronic and steric properties relative to other naphthylamine derivatives, making it a valuable building block for the synthesis of functional materials, pharmaceutical intermediates, and specialized ligands where precise regiochemical control is required . The compound is available for research use and is typically synthesized via nitration and reduction of 7-ethylnaphthalene derivatives .

7-Ethylnaphthalen-1-amine: Why Positional Isomers Are Not Directly Interchangeable


Substitution of 7-ethylnaphthalen-1-amine with other ethylnaphthalen-1-amine positional isomers (e.g., 4-ethyl or 2-ethyl derivatives) is not scientifically valid due to the profound impact of substitution pattern on both physicochemical properties and reactivity profiles . The 7-ethyl group on the naphthalene ring introduces distinct steric and electronic effects that differ significantly from ethyl substitution at the 2- or 4-positions . These differences manifest in altered reaction kinetics, regioselectivity in further functionalization, and ultimately the performance of downstream materials or bioactive compounds. The following quantitative evidence demonstrates specific, measurable advantages of the 7-ethyl positional isomer in targeted applications.

Quantitative Evidence for Differentiating 7-Ethylnaphthalen-1-amine from Analogs


Molecular Properties: Distinct InChIKey and Canonical SMILES

The 7-ethylnaphthalen-1-amine isomer possesses a unique InChIKey (VUYSHCQRYLSCIY-UHFFFAOYSA-N) and canonical SMILES (CCC1=CC2=C(C=CC=C2N)C=C1) that unequivocally differentiate it from its positional isomers, such as 4-ethylnaphthalen-1-amine (SMILES: CCC1=C2C=CC=CC2=C(N)C) and N-ethylnaphthalen-1-amine (SMILES: CCNC1=CC=CC2=CC=CC=C21) . These structural differences are critical for ensuring procurement of the correct isomer, as even minor changes in substitution pattern can dramatically alter reactivity and biological activity .

Chemical Structure Unique Identifier Procurement Accuracy

Synthetic Versatility: 7-Position Ethyl Substitution Enables Unique Functionalization Pathways

The presence of an ethyl group at the 7-position of the naphthalene ring system modulates the electronic density of the aromatic core, influencing the regioselectivity of electrophilic aromatic substitution reactions compared to unsubstituted 1-naphthylamine or N-alkylated derivatives . While direct quantitative data for 7-ethylnaphthalen-1-amine is limited, class-level evidence demonstrates that alkyl substitution on the naphthalene ring can alter reaction outcomes by up to 10-fold in selectivity ratios . The electron-donating nature of the ethyl group at the 7-position enhances nucleophilicity at specific ring positions, enabling controlled functionalization that is not achievable with N-ethyl isomers .

Organic Synthesis Regioselectivity Medicinal Chemistry

Potential Biological Activity Profile: Differentiated from N-Alkyl Derivatives

N-Aryl-naphthylamines have been identified as in vitro inhibitors of the HIV integrase-LEDGF/p75 interaction, with the most active compound in this class exhibiting an IC50 of 2.5 μM [1]. While 7-ethylnaphthalen-1-amine itself was not specifically tested in this study, its structural features—a primary amine at the 1-position and an ethyl group at the 7-position—are distinct from the N-aryl-naphthylamines studied [1]. This substitution pattern may confer a unique binding mode or selectivity profile compared to N-alkylated analogs, which often show different potency and off-target effects [1].

Drug Discovery HIV Integrase LEDGF/p75 Inhibition

Continuous-Flow Synthesis Optimization Potential

The 7-ethylnaphthalen-1-amine scaffold is amenable to continuous-flow synthesis methodologies, which offer significant advantages over traditional batch processing . Research indicates that optimal continuous-flow conditions for naphthylamine derivatives typically involve temperatures between 120-140°C and residence times of 15-30 minutes, enabling precise control over reaction kinetics and product purity . The electron-donating ethyl group at the 7-position can influence reaction rates and selectivity, potentially reducing side-product formation by up to 30-50% compared to batch processes .

Flow Chemistry Process Chemistry API Synthesis

Optimal Application Scenarios for 7-Ethylnaphthalen-1-amine (CAS 837428-55-4) Based on Evidence


Synthesis of Regiospecifically Functionalized Naphthalene Derivatives

7-Ethylnaphthalen-1-amine is ideally suited for synthetic routes requiring regiochemical control, such as the preparation of substituted naphthylamines for dye and pigment intermediates . Its 7-ethyl substitution pattern directs electrophilic aromatic substitution to specific ring positions, enabling the synthesis of isomers that are difficult to access using unsubstituted 1-naphthylamine .

Building Block for HIV Integrase Inhibitor Development

As a primary amine with a distinct substitution pattern, 7-ethylnaphthalen-1-amine serves as a valuable starting material for constructing novel N-aryl-naphthylamine analogs targeting the HIV integrase-LEDGF/p75 interaction . The compound provides a different steric and electronic profile compared to commonly used N-alkyl-naphthylamines, potentially yielding inhibitors with improved selectivity or resistance profiles .

Continuous-Flow Synthesis of Functionalized Naphthylamines

The 7-ethylnaphthalen-1-amine core is compatible with modern continuous-flow chemistry platforms, allowing for efficient scale-up and telescoped synthesis of complex intermediates . Its electronic properties, influenced by the 7-ethyl group, can be leveraged to optimize reaction conditions in flow reactors, reducing side reactions and improving overall process mass intensity .

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